Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474314
InChI: InChI=1S/C19H28N2O3/c22-13-12-20-16-6-8-17(9-7-16)21(18-10-11-18)19(23)24-14-15-4-2-1-3-5-15/h1-5,16-18,20,22H,6-14H2
SMILES: C1CC(CCC1NCCO)N(C2CC2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C19H28N2O3
Molecular Weight: 332.4 g/mol

Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13474314

Molecular Formula: C19H28N2O3

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester -

Specification

Molecular Formula C19H28N2O3
Molecular Weight 332.4 g/mol
IUPAC Name benzyl N-cyclopropyl-N-[4-(2-hydroxyethylamino)cyclohexyl]carbamate
Standard InChI InChI=1S/C19H28N2O3/c22-13-12-20-16-6-8-17(9-7-16)21(18-10-11-18)19(23)24-14-15-4-2-1-3-5-15/h1-5,16-18,20,22H,6-14H2
Standard InChI Key OZMSBCMFQFZVJC-UHFFFAOYSA-N
SMILES C1CC(CCC1NCCO)N(C2CC2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC(CCC1NCCO)N(C2CC2)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Cyclopropyl-[4-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid benzyl ester (IUPAC name: benzyl N-[4-[cyclopropyl(2-hydroxyethyl)amino]cyclohexyl]carbamate) is a carbamate derivative with the molecular formula C₁₉H₂₈N₂O₃ and a molecular weight of 332.44 g/mol. Its structure comprises:

  • A cyclohexyl ring substituted at the 4-position with a cyclopropyl group and a 2-hydroxyethylamino side chain.

  • A benzyl ester linked via a carbamate (-OCONH-) group to the cyclohexyl nitrogen.

Synthesis and Manufacturing

The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the cyclohexylamine core. A generalized pathway includes:

  • Amination: Introduction of the cyclopropyl and hydroxyethylamino groups via nucleophilic substitution or reductive amination.

  • Carbamoylation: Reaction with benzyl chloroformate to form the carbamate linkage .

A patent (WO2002014267A1) describes analogous methods for synthesizing aminocyclohexane derivatives, highlighting the use of protective groups (e.g., benzyl esters) to stabilize intermediates . For instance:

Cyclohexylamine derivative+Benzyl chloroformateCarbamate intermediate\text{Cyclohexylamine derivative} + \text{Benzyl chloroformate} \rightarrow \text{Carbamate intermediate}

Post-synthesis purification often employs column chromatography or recrystallization, though specific protocols for this compound remain proprietary.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyethyl and carbamate groups.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating storage at low temperatures (-20°C) in anhydrous environments .

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~3350 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O carbamate), and ~1100 cm⁻¹ (C-O ester).

  • NMR: Characteristic signals include δ 1.2–1.8 ppm (cyclopropyl CH₂), δ 3.4–3.7 ppm (hydroxyethyl CH₂), and δ 7.3–7.5 ppm (benzyl aromatic protons).

Research Gaps and Future Directions

  • Stereochemical Studies: Clarifying the compound’s stereochemistry could optimize its bioactivity .

  • In Vivo Testing: Efficacy and toxicity profiles in animal models are needed to assess therapeutic potential.

  • Derivatization: Exploring substitutions on the benzyl or cyclopropyl groups may enhance solubility or target affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator